Cas no 6109-54-2 (2,5-Bis(benzyloxy)benzaldehyde)
2,5-Bis(benzyloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2,5-bis(phenylmethoxy)-
- 2,5-Bis(benzyloxy)benzenecarbaldehyde
- 2,4-DICHLORO-5-FLUOROPHENYLACETIC ACID
- 2,5-Bis(benzyloxy)benzaldehyde
- 2,5-bis-benzyloxy-benzaldehyde
- 2,5-Dibenzyloxybenzaldehyd
- 2,5-dibenzyloxybenzaldehyde
- bisbenzyloxybenzenecarbaldehyde
- 2,5-bis(phenylmethoxy)benzaldehyde
- 2,5-di-benzyloxybenzaldehyde
- 2,5-bis-benzyloxybenzaldehyde
- MPNYEOHUDBSABW-UHFFFAOYSA-N
- 6639AE
- FCH2725353
- TRA0064866
- RP16450
- SY026772
- SCHEMBL3615463
- MFCD02380367
- DA-04434
- AKOS005073489
- MD-0059
- DTXSID00393368
- J-507272
- 6109-54-2
- 2 pound not5-Bis(benzyloxy)benzaldehyde
-
- MDL: MFCD02380367
- Inchi: 1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2
- InChI Key: MPNYEOHUDBSABW-UHFFFAOYSA-N
- SMILES: O=CC1C(OCC2C=CC=CC=2)=CC=C(OCC2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 318.12600
- Monoisotopic Mass: 318.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- XLogP3: 4.3
Experimental Properties
- PSA: 35.53000
- LogP: 4.65710
2,5-Bis(benzyloxy)benzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,5-Bis(benzyloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852154-5g |
2,5-Bis(benzyloxy)benzaldehyde |
6109-54-2 | ≥97% | 5g |
1,450.80 | 2021-05-17 | |
| TRC | B591803-50mg |
2,5-Bis(Benzyloxy)benzaldehyde |
6109-54-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B591803-100mg |
2,5-Bis(Benzyloxy)benzaldehyde |
6109-54-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B591803-500mg |
2,5-Bis(Benzyloxy)benzaldehyde |
6109-54-2 | 500mg |
$ 95.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D693990-5g |
2,5-Bis(benzyloxy)benzaldehyde |
6109-54-2 | >97% | 5g |
$210 | 2024-07-20 | |
| eNovation Chemicals LLC | D693990-10g |
2,5-Bis(benzyloxy)benzaldehyde |
6109-54-2 | >97% | 10g |
$340 | 2024-07-20 | |
| eNovation Chemicals LLC | D693990-25g |
2,5-Bis(benzyloxy)benzaldehyde |
6109-54-2 | >97% | 25g |
$615 | 2024-07-20 | |
| eNovation Chemicals LLC | K52628-1g |
2,5-Bis(benzyloxy)benzenecarbaldehyde |
6109-54-2 | 97% | 1g |
$178 | 2024-06-08 | |
| abcr | AB270334-1 g |
2,5-Bis(benzyloxy)benzenecarbaldehyde, 95%; . |
6109-54-2 | 95% | 1g |
€149.60 | 2023-04-26 | |
| abcr | AB270334-5 g |
2,5-Bis(benzyloxy)benzenecarbaldehyde, 95%; . |
6109-54-2 | 95% | 5g |
€367.00 | 2023-04-26 |
2,5-Bis(benzyloxy)benzaldehyde Suppliers
2,5-Bis(benzyloxy)benzaldehyde Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2,5-Bis(benzyloxy)benzaldehyde
Professional Introduction to 2,5-Bis(benzyloxy)benzaldehyde (CAS No. 6109-54-2)
2,5-Bis(benzyloxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 6109-54-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzaldehyde core substituted with two benzyloxy groups at the 2- and 5-positions, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by aromatic rings and hydroxyl functionalities, contributes to its versatility in various chemical transformations.
The synthesis of 2,5-Bis(benzyloxy)benzaldehyde typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of benzyloxy groups at the ortho positions enhances the compound's stability and reactivity, making it a preferred building block for more complex molecules. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its application in industrial and research settings.
One of the most compelling aspects of 2,5-Bis(benzyloxy)benzaldehyde is its utility as a key intermediate in the development of pharmaceuticals. The benzaldehyde moiety is well-known for its role in forming Schiff bases and other heterocyclic compounds, which are integral to drug design. Additionally, the benzyloxy groups provide opportunities for further functionalization, allowing chemists to tailor the properties of derived compounds for specific biological activities. For instance, researchers have explored its potential in creating novel antifungal agents and anti-inflammatory drugs, leveraging its ability to interact with biological targets.
Recent studies have highlighted the importance of 2,5-Bis(benzyloxy)benzaldehyde in materials science as well. Its ability to form stable complexes with metal ions has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications ranging from catalysis to gas storage, demonstrating the broad utility of this compound beyond traditional pharmaceuticals. The structural flexibility offered by the benzyloxy substituents allows for fine-tuning of material properties, making it a promising candidate for advanced technological applications.
The pharmacological potential of derivatives of 2,5-Bis(benzyloxy)benzaldehyde has been a focus of academic research in recent years. A notable area of investigation involves its role in modulating enzyme activity. For example, studies have shown that certain derivatives can inhibit kinases and other enzymes implicated in cancer progression. The benzaldehyde core serves as a scaffold for designing molecules that can selectively target these enzymes without affecting other biological systems. This selectivity is crucial for developing effective therapeutics with minimal side effects.
In addition to its pharmaceutical applications, 2,5-Bis(benzyloxy)benzaldehyde has found utility in agrochemical research. Researchers have utilized this compound to synthesize novel pesticides and herbicides that exhibit improved efficacy and environmental safety. The ability to modify its structure allows for the creation of compounds that can protect crops while minimizing harm to non-target organisms. This aligns with the growing demand for sustainable agricultural practices worldwide.
The chemical reactivity of 2,5-Bis(benzyloxy)benzaldehyde makes it a valuable tool for synthetic chemists working on complex molecule assembly. Its participation in various reactions, such as condensation reactions with amino acids or aldehydes, enables the construction of diverse molecular architectures. These reactions are often catalyzed by transition metals or organic bases, providing chemists with multiple pathways to functionalize the compound further.
The spectroscopic and analytical characterization of 2,5-Bis(benzyloxy)benzaldehyde has also been extensively studied. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly employed to confirm its structure and purity. These analytical methods are essential for ensuring that the compound meets the stringent requirements for use in pharmaceuticals and other high-value applications.
The industrial production of 2,5-Bis(benzyloxy)benzaldehyde has seen significant advancements in recent years. Continuous flow chemistry has emerged as a particularly promising approach for synthesizing this compound efficiently and on scale. This method offers benefits such as improved yield, reduced waste generation, and enhanced reproducibility compared to traditional batch processing techniques. Such innovations underscore the ongoing efforts to optimize the manufacturing processes for important chemical intermediates like this one.
The environmental impact of producing and using 2,5-Bis(benzyloxy)benzaldehyde is another critical consideration. Researchers are actively exploring greener synthetic routes that minimize hazardous waste and energy consumption. For example, biocatalytic methods using enzymes have been investigated as alternatives to traditional chemical synthesis. These approaches align with global efforts to promote sustainable chemistry practices that reduce environmental footprints while maintaining high product quality.
In conclusion,2,5-Bis(benzyloxy)benzaldehyde (CAS No. 6109-54-2) is a multifaceted compound with broad applications across pharmaceuticals,materials science,and agrochemicals。Its unique structural features enable diverse chemical transformations,making it an indispensable intermediate in modern synthetic chemistry。The ongoing research into its derivatives continues to uncover new possibilities,underscoring its importance as a building block for innovative solutions。As scientific understanding advances,the potential uses for this compound are likely to expand even further,driving progress across multiple scientific disciplines。
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